

# Asoxime Chloride (HI-6): Structural Architecture and Molecular Weight Analysis

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## Compound of Interest

Compound Name: Asoxime chloride monohydrate

CAS No.: 82504-20-9

Cat. No.: B12780931

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## Executive Summary

Asoxime chloride (HI-6) stands as a critical bis-pyridinium oxime reactivator, engineered specifically to reverse acetylcholinesterase (AChE) inhibition induced by organophosphorus nerve agents (e.g., Soman, VX). Unlike mono-pyridinium oximes (e.g., Pralidoxime), HI-6 features a dual-pyridinium core linked by an ether bridge, a structural innovation that enhances its affinity for the AChE active site. This guide provides a rigorous technical analysis of its molecular structure, weight characteristics, and the analytical protocols required for its validation in drug development.

## Molecular Architecture & Stereochemistry[1]

The pharmacological potency of Asoxime chloride is derived from its specific "Hagedorn oxime" geometry. The molecule is composed of two distinct pyridinium rings connected by a dimethylether linkage.

## Structural Components[2][3]

- Ring A (The Reactivator): A pyridinium ring substituted at the 2-position with a hydroxyiminomethyl group (aldoxime).[1] This is the nucleophilic engine responsible for displacing the organophosphate from the serine residue of AChE.

- Ring B (The Stabilizer): A pyridinium ring substituted at the 4-position with a carbamoyl (amide) group. This ring assists in orientation within the enzyme gorge.
- The Linker: An oxydimethylene (ether) bridge connecting the ring nitrogens. This flexible linker allows the molecule to span the catalytic and peripheral anionic sites of AChE.

## Stereochemical Criticality

The oxime group (

) exhibits geometric isomerism.

- E-isomer (trans): The thermodynamically stable and biologically active form.
- Z-isomer (cis): Less active.<sup>[1]</sup>
- Note: Synthesis typically yields the E-isomer, but exposure to UV light can induce photoisomerization. Analytical methods must be capable of resolving these isomers.

## Physicochemical Profiling & Weight Analysis

Precise molecular weight determination is non-trivial due to the compound's hygroscopic nature and the existence of multiple hydration states.

## Quantitative Data Summary

Parameter	Value / Description	Notes
IUPAC Name	1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[[hydroxyimino)methyl]pyridinium dichloride	
Chemical Formula		Anhydrous Salt
Cation Formula		Active Pharmaceutical Ingredient (API) Core
Molecular Weight (Anhydrous)	359.21 g/mol	Standard reference value
Molecular Weight (Monohydrate)	377.22 g/mol	Common solid-state form ( )
Exact Mass (Cation)	288.1222 Da	For Mass Spectrometry (m/z 144.06 for z=2)
Solubility	>15 mg/mL (Water)	Highly hydrophilic due to bis-quaternary nature
pKa	~7.2 (Oxime group)	Physiological pH allows partial ionization to oximate anion

## Hydration & Salt Stoichiometry

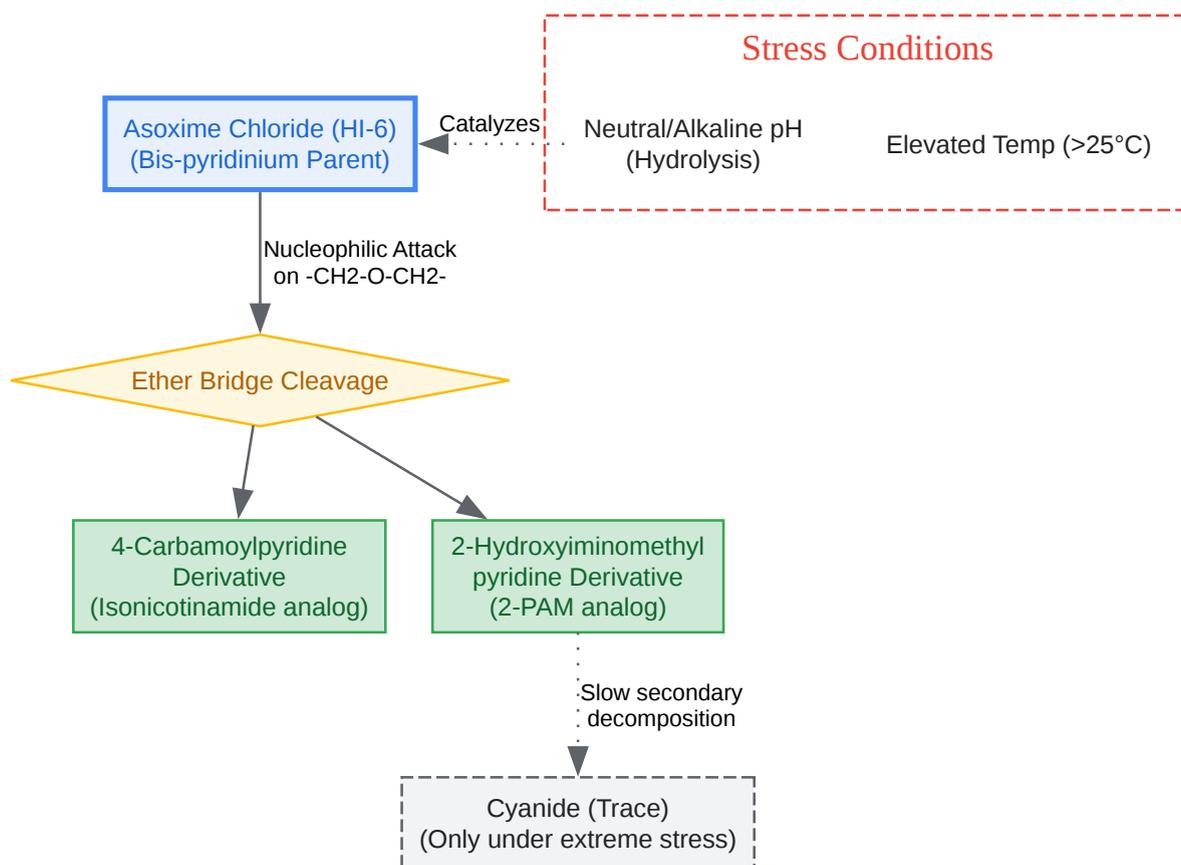
In a research setting, the monohydrate form is frequently encountered. Failure to account for the water of crystallization (approx. 5% by weight) will result in stoichiometric errors during solution preparation.

- Calculation Correction:

## Stability & Degradation Dynamics

Asoxime chloride is inherently unstable in aqueous solutions at neutral or basic pH. The degradation is driven by nucleophilic attack on the methylene carbons of the ether bridge.[2]

## Degradation Pathway Visualization



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Figure 1: Degradation pathway of Asoxime Chloride. The primary failure mode is the scission of the central ether linkage, yielding two mono-pyridinium species.

## Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be employed.

### Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification of the parent compound vs. degradation products. Challenge: HI-6 is a bis-quaternary cation (highly polar), causing it to elute poorly (or tail) on standard C18 columns without modification.

**Methodology:**

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5  $\mu$ m, 4.6 x 250 mm.
- Mobile Phase:
  - Buffer: 10 mM Phosphate buffer adjusted to pH 2.5 (Critical: Acidic pH suppresses silanol ionization and stabilizes the molecule).
  - Ion Pairing Agent: Add 5 mM Sodium 1-octanesulfonate (OSA) to improve retention and peak shape.
  - Ratio: Buffer:Acetonitrile (85:15 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis at 270 nm (carbamoyl absorption) and 300 nm (oxime absorption).
- Self-Validation Step: Inject a standard of Isonicotinamide. If the method is valid, Isonicotinamide (degradation product) must resolve with a resolution factor ( ) > 1.5 relative to the HI-6 peak.

## Protocol B: LC-MS/MS for Molecular Weight Confirmation

Purpose: Definitive identification of the cationic mass and isotopic pattern analysis.

**Methodology:**

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Direct Infusion/LC: Use a mobile phase of 0.1% Formic Acid in Water/Methanol.
- Target Ions:
  - Since HI-6 is a dication (

), the dominant peak in MS is often observed at  $m/z$  144.1 (corresponding to

).

- Look for the singly charged adduct

at  $m/z$  287.1 (loss of a proton from the oxime group, forming a zwitterion).

- Isotopic Pattern: The presence of two chlorine counterions (in the solid salt) is not seen in the cationic MS spectrum, but if analyzing the salt adducts, the characteristic isotope pattern (9:6:1 ratio for  $Cl_2$ ) might be observed in negative mode or specific adducts.

## Storage and Handling Recommendations

Based on the stability profile:

- Lyophilized Powder: Store at  $-20^{\circ}C$ . Stable for years.
- Reconstituted Solution: Use immediately. If storage is required, maintain pH between 2.0–3.0 and store at  $4^{\circ}C$ .
- Warning: Do not autoclave solutions of HI-6. Sterilization must be achieved via  $0.22\ \mu m$  filtration.

## References

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## Sources

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